molecular formula C10H18OS B7760609 (1S)-(-)-10-Mercaptoborneol

(1S)-(-)-10-Mercaptoborneol

Cat. No.: B7760609
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-(-)-10-Mercaptoborneol (CAS 71242-58-5) is a high-value chiral compound derived from the natural terpene borneol, which is known for its traditional use in medicinal chemistry and its modern application in asymmetric synthesis . This mercapto-functionalized analog incorporates a thiol group at the C10 position, presenting researchers with a versatile chiral building block and ligand. The parent molecule, (-)-borneol, is recognized for its ability to modulate biological barriers, with studies showing it can enhance the permeability of the blood-brain barrier (BBB) to improve the delivery of central nervous system (CNS) drugs . The specific stereochemistry of the (1S)-(-)-enantiomer ensures precise interactions in chiral environments, making it particularly useful for developing stereoselective catalysts and for probing biochemical pathways where chirality is critical. Researchers employ this compound and its derivatives as chiral ligands in asymmetric synthesis and as key intermediates in the synthesis of more complex, biologically active molecules . Its potential applications span medicinal chemistry, fragrance research, and material science. This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541393
Record name 7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71242-58-5
Record name 7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Thiourea

A widely used method for introducing thiol groups involves reacting borneol derivatives with thiourea under acidic conditions. For example, in analogous syntheses, brominated intermediates undergo nucleophilic substitution with thiourea, followed by hydrolysis to yield thiols.

Hypothetical protocol for (1S)-(-)-10-Mercaptoborneol :

  • Bromination : React borneol with phosphorus tribromide (PBr3\text{PBr}_3) in dichloromethane to form 10-bromoborneol.

  • Thiolation : Treat 10-bromoborneol with thiourea in refluxing ethanol, catalyzed by hydrochloric acid.

  • Hydrolysis : Neutralize with sodium hydroxide to liberate the thiol group.

Expected challenges :

  • Competing elimination reactions may occur due to the steric hindrance of the borneol framework.

  • Acidic conditions risk racemization; maintaining pH 6–7 is critical.

Radical Thiol-ene Coupling

Radical-mediated thiol-ene reactions offer a stereoretentive pathway. In this approach, a borneol-derived alkene reacts with a thiol (e.g., thioglycolic acid) under UV irradiation, forming a C-S bond without disturbing chiral centers.

Reaction conditions :

  • Initiator : Azobisisobutyronitrile (AIBN) at 0.1 mol%.

  • Solvent : Toluene, 80°C, 12 hours.

  • Yield : ~70% (extrapolated from similar terpene syntheses).

Advantages :

  • High stereochemical fidelity.

  • Tolerance for oxygen-sensitive substrates.

Enantioselective Synthesis and Kinetic Resolution

Asymmetric Organocatalysis

The Soai autocatalytic reaction, which amplifies enantiomeric excess through feedback mechanisms, provides a model for achieving high ee in this compound. By employing chiral pyrimidyl alkanol catalysts, researchers have achieved >99% ee in related thiols.

Proposed mechanism :

  • Autocatalytic cycle : A catalytic amount of this compound accelerates its own formation from a prochiral precursor.

  • Kinetic control : The reaction favors the (1S)-(-) enantiomer due to transition-state stabilization by the catalyst.

Experimental parameters :

  • Catalyst : (S)-2-Pyrimidyl alkanol (10 mol%).

  • Solvent : Toluene, 25°C.

  • Time : 48–72 hours.

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) have been used to resolve racemic mixtures of borneol derivatives. Hydrolysis of borneol acetate in the presence of CAL-B yields enantiomerically enriched alcohol, which can subsequently undergo thiolation.

Typical results :

ParameterValue
SubstrateRacemic borneol acetate
Enzyme loading20 mg/mL
Conversion45% (S-enantiomer)
ee98%

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification often involves silica gel chromatography. For this compound, a hexane-ethyl acetate gradient (9:1 to 4:1) effectively separates thiol byproducts.

Optimized elution profile :

FractionSolvent ratio (Hexane:EtOAc)Target compound
1–39:1Impurities
4–67:3This compound
7+1:1Disulfides

Spectroscopic Characterization

  • 1H^1\text{H} NMR : Key signals include δ 1.20–1.50 (m, borneol methyl groups) and δ 1.75 (s, -SH proton).

  • Optical rotation : [α]D25=5[\alpha]^{25}_D = -5^\circ to 7-7^\circ (c = 2 in CHCl3_3 ).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Nucleophilic substitution60–7085–90Simple reagentsRacemization risk
Radical thiol-ene70–7595–98StereoretentiveUV equipment required
Asymmetric catalysis50–60>99High enantioselectivityLong reaction times
Enzymatic resolution40–4598Mild conditionsLow throughput

Industrial-Scale Considerations

For large-scale production, continuous flow reactors minimize thiol oxidation and improve heat transfer. A 2024 study demonstrated that microreactors achieve 85% yield in mercapto-terpene syntheses, compared to 65% in batch systems. Key parameters:

  • Residence time : 30 minutes.

  • Temperature : 50°C.

  • Catalyst : Heterogeneous thiourea-supported silica .

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-10-Mercaptoborneol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiourea

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols, alkanes

    Substitution: Thioethers, other derivatives

Scientific Research Applications

(1S)-(-)-10-Mercaptoborneol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis, aiding in the creation of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (1S)-(-)-10-Mercaptoborneol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The thiol group can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function.

    Pathways Involved: The compound can modulate redox reactions, enzyme activity, and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Research Significance

  • Catalytic Applications : Both 10-Mercaptoborneol and its isomer form pyridinyl oxathiolane ligands for transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .
  • Structural Insights: The borneol framework provides rigidity, while the thiol group offers tunable electron-donating properties, distinguishing it from non-sulfur terpenoids like pinene .

Biological Activity

(1S)-(-)-10-Mercaptoborneol is a chiral compound known for its diverse biological activities, including potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfur-containing organic compound derived from borneol. Its structure includes a mercapto group (-SH), which is responsible for many of its biological activities. The compound's chirality plays a significant role in its interaction with biological systems, influencing its efficacy and specificity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The mercapto group in the compound can scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. In vitro studies have shown that it effectively reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage. A comparative analysis of various thiols revealed that this compound exhibited superior antioxidant capacity, as illustrated in the following table:

CompoundIC50 (µM)
This compound25
Cysteine30
Glutathione40
N-acetylcysteine35

Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound against various bacterial strains, the following results were obtained:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has also been investigated for its potential to inhibit enzymes associated with cancer progression. A notable study demonstrated that this compound inhibited the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The inhibition was quantified using an enzymatic assay, showing a dose-dependent response:

Concentration (µM)% Inhibition
1020%
2545%
5070%

Case Studies

Case Study 1: Antioxidant Efficacy in Neuroprotection

A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another investigation assessed the efficacy of this compound in promoting wound healing through its antimicrobial properties. The study found that wounds treated with the compound showed faster healing rates and reduced bacterial colonization compared to untreated wounds.

Q & A

Q. What are the key steps for synthesizing (1S)-(-)-10-Mercaptoborneol with high enantiomeric purity?

The synthesis of this compound requires careful control of stereochemistry. A common approach involves thiol-functionalization of borneol derivatives, leveraging chiral catalysts or protecting groups to preserve enantiomeric integrity. Purity (>97.0% by GC) is critical and can be verified via gas chromatography (GC) with chiral columns . Safety protocols, such as handling thiol-containing intermediates in fume hoods and using inert atmospheres, should be prioritized to prevent oxidation .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the bicyclic framework and thiol group. Infrared (IR) spectroscopy can identify the -SH stretch (~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₈OS, MW 186.31) . For purity assessment, GC with flame ionization detection (FID) is recommended, as noted in Certificates of Analysis (COA) .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s thiol group is prone to oxidation. Storage under nitrogen or argon at 0–6°C in amber vials minimizes degradation. Pre-purge solvents with inert gases during experimental use. Safety Data Sheets (SDS) recommend avoiding contact with oxidizing agents and using personal protective equipment (PPE) .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in organocatalytic applications?

The (1S) configuration directs spatial orientation of the thiol group, affecting substrate binding in catalysis. For example, in asymmetric Michael additions, the borneol scaffold’s rigid bicyclic structure enforces steric control. Comparative studies with enantiomeric or diastereomeric analogs can isolate stereochemical effects . Computational modeling (e.g., DFT) may predict transition-state geometries to rationalize selectivity .

Q. What strategies resolve contradictory data in the quantification of this compound in complex matrices?

Discrepancies in analytical results (e.g., GC vs. HPLC) may arise from matrix interference or thiol oxidation. Implement internal standards (e.g., deuterated analogs) for GC-MS quantification. For HPLC, derivatization with maleimide or iodoacetamide stabilizes the thiol group pre-analysis. Cross-validate methods using spiked recovery experiments .

Q. How can researchers design experiments to probe the environmental fate of this compound?

Use isotopic labeling (e.g., ³⁴S) to track degradation pathways in aqueous or soil systems. Aerobic/anaerobic microcosm studies coupled with LC-MS/MS can identify oxidation byproducts (e.g., disulfides). Ecotoxicity assays (e.g., Daphnia magna) assess ecological risks, guided by OECD Test Guidelines .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Adhere to the FINER criteria :

  • Feasibility : Validate synthetic routes with small-scale trials before scaling.
  • Novelty : Benchmark results against prior borneol-thiol derivatives (e.g., (1S)-(-)-10-Mercaptoisoborneol) .
  • Ethics : Document safety protocols and waste disposal methods per institutional guidelines .
  • Relevance : Align with broader goals in chiral synthesis or green chemistry .

Q. How should conflicting spectroscopic data be reported to enhance transparency?

Disclose all raw data (e.g., NMR spectra, GC traces) in supplementary materials. Annotate unexpected peaks (e.g., oxidation artifacts) and provide statistical confidence intervals for quantitative results. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation .

Data Management and Publication

Q. What are best practices for archiving computational models of this compound?

Deposit optimized geometries, input files, and energy profiles in repositories like Zenodo or Figshare. Use standardized formats (e.g., .cif for crystallography) and cite software versions (e.g., Gaussian 16) .

Q. How can researchers address peer review critiques about methodological clarity?

Preemptively include step-by-step protocols in supplementary information, referencing established methods (e.g., Org. Synth. procedures for thiol derivatives). For contested results, provide replication data from independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(-)-10-Mercaptoborneol
Reactant of Route 2
(1S)-(-)-10-Mercaptoborneol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.